Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine
Description
Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methylsulfonyl-substituted amino moiety at the para position of the phenylalanine side chain. This modification introduces a polar, electron-withdrawing sulfonamide group, which enhances solubility in polar solvents and influences peptide conformation and intermolecular interactions. The methylsulfonyl group’s strong polarity and hydrogen-bonding capacity make this derivative valuable for designing peptides with tailored biophysical properties or biological activities.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(methanesulfonamido)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-34(31,32)27-17-12-10-16(11-13-17)14-23(24(28)29)26-25(30)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHUSTBPCQQMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is extensively used in scientific research due to its versatility:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Chemical Biology: The compound is used in the study of enzyme mechanisms and inhibitor design.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: The compound is utilized in the production of bioactive peptides and in the development of diagnostic tools.
Mechanism of Action
The mechanism by which Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine with structurally related Fmoc-protected phenylalanine derivatives:
Key Comparative Analysis
Electronic Effects
- Electron-Withdrawing Groups: The methylsulfonylamino (target compound), nitro (Fmoc-Phe(4-NO2)-OH), and fluoro (Fmoc-Phe(4-F)-OH) substituents deactivate the phenyl ring, altering electron density. The sulfonamide group’s strong electron-withdrawing nature may stabilize charge interactions in peptides, unlike the milder effects of fluorine .
- Boc-Amino Group: The tert-butoxycarbonyl (Boc) group in Fmoc-4-(Boc-amino)-L-phenylalanine provides temporary protection for amino functionalities, enabling selective deprotection during synthesis .
Solubility and Reactivity
- The methylsulfonylamino group’s polarity likely improves aqueous solubility compared to hydrophobic analogs like Fmoc-4-methyl-DL-homophenylalanine .
- Nitro-substituted derivatives (e.g., Fmoc-Phe(4-NO2)-OH) may exhibit lower solubility due to planar, rigid aromatic systems .
Cost and Accessibility
- Fmoc-Phe(4-NO2)-OH is significantly cheaper (¥18,600/5g) than Fmoc-Phe(4-F)-OH (¥75,600/5g), reflecting differences in synthesis complexity or demand .
Biological Activity
Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine (Fmoc-Ms-DL-Phe) is an amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorene-9-methyloxycarbonyl (Fmoc) protecting group and a methylsulfonyl functional group attached to the phenylalanine backbone, which may influence its interactions with biological systems.
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 354.41 g/mol
- CAS Number : 266999-20-6
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents like DMF (Dimethylformamide)
Biological Activity
The biological activity of Fmoc-Ms-DL-Phe has been investigated in various studies, focusing on its potential as a pharmacological agent. Key areas of interest include:
2. Enzyme Inhibition
Fmoc-Ms-DL-Phe has been evaluated for its potential to inhibit various enzymes, particularly those involved in metabolic pathways. The methylsulfonyl moiety may play a crucial role in modulating enzyme activity through non-covalent interactions or by mimicking substrate structures.
3. Neuroprotective Effects
Amino acid derivatives are often explored for neuroprotective effects due to their roles as neurotransmitters or precursors. Although direct studies on Fmoc-Ms-DL-Phe are scarce, related compounds have shown promise in protecting neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A study examining the structure-activity relationship (SAR) of phenylalanine derivatives suggested that modifications at the para position significantly affect cytotoxicity against various cancer cell lines, indicating that Fmoc-Ms-DL-Phe might also possess similar properties pending empirical validation.
- Enzymatic Activity : Investigations into sulfonamide derivatives have shown that they can act as competitive inhibitors for certain enzymes, suggesting that Fmoc-Ms-DL-Phe may exhibit similar inhibitory effects due to its structural components.
- Neuroprotective Potential : Amino acids like phenylalanine are known to influence neurotransmitter synthesis. Compounds with modifications, such as methylsulfonyl groups, could enhance neuroprotective effects through improved blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
